2-Morpholinopyridine-4-carbonyl chloride
Description
2-Morpholinopyridine-4-carbonyl chloride is a heterocyclic organic compound featuring a pyridine ring substituted with a morpholine group at the 2-position and a carbonyl chloride group at the 4-position. Its molecular structure combines the electron-withdrawing effects of the pyridine ring with the nucleophilic reactivity of the carbonyl chloride, making it a versatile intermediate in organic synthesis, particularly in acylations and pharmaceutical derivatizations.
Properties
IUPAC Name |
2-morpholin-4-ylpyridine-4-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c11-10(14)8-1-2-12-9(7-8)13-3-5-15-6-4-13/h1-2,7H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFAXSPFUPJZMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=C2)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholinopyridine-4-carbonyl chloride typically involves the reaction of 2-morpholinopyridine with thionyl chloride or oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group. The general reaction scheme is as follows:
2-Morpholinopyridine+Thionyl Chloride→2-Morpholinopyridine-4-carbonyl chloride+Sulfur Dioxide+Hydrogen Chloride
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity.
Types of Reactions:
Substitution Reactions: The carbonyl chloride group in this compound is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form 2-Morpholinopyridine-4-carboxylic acid.
Reduction: The compound can be reduced to form 2-Morpholinopyridine-4-methanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under anhydrous conditions.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Amides, Esters, Thioesters: Formed from nucleophilic substitution reactions.
2-Morpholinopyridine-4-carboxylic acid: Formed from hydrolysis.
2-Morpholinopyridine-4-methanol: Formed from reduction.
Scientific Research Applications
2-Morpholinopyridine-4-carbonyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Pharmaceutical Research: As an intermediate in the synthesis of potential drug candidates.
Material Science: In the development of novel materials with specific properties.
Biological Studies: As a reagent for modifying biomolecules to study their functions and interactions.
Mechanism of Action
The mechanism of action of 2-Morpholinopyridine-4-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group can react with nucleophiles to form covalent bonds, thereby modifying the structure and function of target molecules. This reactivity is exploited in organic synthesis and pharmaceutical research to create new compounds with desired properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
2.1. 4-Morpholinecarbonyl Chloride
- Structure: A simpler derivative lacking the pyridine ring, composed of a morpholine group directly attached to a carbonyl chloride (C₅H₈ClNO₂) .
- Molecular Weight : 149.58 g/mol .
- This may result in slower reaction kinetics in nucleophilic substitutions.
- Applications : Widely used as an acylating agent for amines and alcohols in peptide synthesis and polymer chemistry .
2.2. 2-Chloro-6-methylpyrimidine-4-carboxylic Acid
- Structure : A pyrimidine derivative with chlorine and methyl substituents (CAS 89581-58-8) .
- Key Differences : The pyrimidine ring (two nitrogen atoms) introduces distinct electronic and steric effects compared to the pyridine ring (one nitrogen). This alters solubility and acidity; pyrimidines are generally more polar and acidic due to additional hydrogen-bonding sites.
- Applications: Used in medicinal chemistry for antimetabolite drug design, contrasting with the acylating utility of 2-morpholinopyridine-4-carbonyl chloride .
2.3. Pyridine-4-carbonyl Chloride Derivatives
- Hypothetical Comparison : Pyridine-4-carbonyl chloride derivatives (without morpholine substitution) lack the steric bulk and electron-donating effects of the morpholine group. This makes them more reactive but less selective in acylation reactions.
Physicochemical and Reactivity Data
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Profile |
|---|---|---|---|---|
| This compound* | C₁₀H₁₁ClN₂O₂ | ~228.66 | Pyridine, morpholine, COCl | High (electron-withdrawing pyridine enhances COCl reactivity) |
| 4-Morpholinecarbonyl chloride | C₅H₈ClNO₂ | 149.58 | Morpholine, COCl | Moderate |
| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | C₆H₅ClN₂O₂ | 188.57 | Pyrimidine, Cl, COOH | Low (carboxylic acid less reactive than COCl) |
*Estimated based on structural analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
